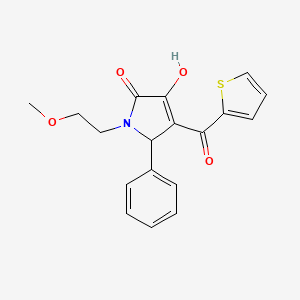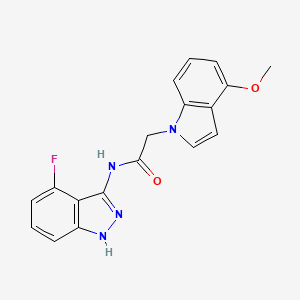
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-N-(4-苯基丁-2-基)-1H-吡唑-4-甲酰胺是一种复杂的有机化合物,在各个科学领域都有潜在的应用。其结构包括一个吡唑环、一个带有砜基的噻吩环和一个酰胺基,使其成为化学、生物学和医学研究人员感兴趣的分子。
准备方法
合成路线和反应条件
1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-N-(4-苯基丁-2-基)-1H-吡唑-4-甲酰胺的合成通常涉及多个步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下使 1,3-二酮与肼或其衍生物反应来实现。
噻吩环的引入: 噻吩环可以通过 Paal-Knorr 合成来合成,其中 1,4-二羰基化合物与硫源反应。
砜基添加: 使用过氧化氢或间氯过氧苯甲酸等氧化剂对噻吩环进行氧化引入砜基。
酰胺形成: 最后一步是在偶联条件下使用 EDCI 或 DCC 等试剂使吡唑衍生物与适当的胺(4-苯基丁-2-胺)反应。
工业生产方法
该化合物的工业生产很可能遵循类似的合成路线,但规模更大,利用连续流动反应器和优化的反应条件来确保高收率和纯度。催化剂和自动化系统将被用来提高效率和可扩展性。
化学反应分析
反应类型
1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-N-(4-苯基丁-2-基)-1H-吡唑-4-甲酰胺可以发生各种化学反应:
氧化: 噻吩环可以进一步氧化以引入额外的官能团。
还原: 在特定条件下,砜基可以还原为硫醚。
取代: 吡唑环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸。
还原剂: 氢化铝锂、硼氢化钠。
取代试剂: 卤素、烷基化试剂、胺或硫醇等亲核试剂。
主要产物
氧化产物: 亚砜、带有额外官能团的砜。
还原产物: 具有还原硫基的噻吩衍生物。
取代产物: 具有各种取代基的吡唑衍生物。
科学研究应用
化学
该化合物因其独特的结构特性和反应性而被研究,使其成为开发新材料和催化剂的候选者。
生物学
在生物学研究中,它可能被探索为其作为生物活性分子的潜力,与特定酶或受体相互作用。
医学
该化合物的结构表明了潜在的药理学应用,例如抗炎或抗癌剂,因为它能够与生物靶标相互作用。
工业
在工业部门,它可以用于合成高级材料,包括聚合物和纳米材料,因为它具有稳定性和官能团。
作用机制
1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-N-(4-苯基丁-2-基)-1H-吡唑-4-甲酰胺发挥其作用的机制取决于其与分子靶标的相互作用。它可能与特定的酶或受体结合,改变其活性并触发下游信号通路。砜基和酰胺基可能参与氢键和静电相互作用,有助于其结合亲和力和特异性。
相似化合物的比较
类似化合物
- 1-(1,1-二氧化四氢噻吩-3-基)-3-甲基-6-(对甲苯基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺
- 1-(1,1-二氧化四氢噻吩-3-基)-6-(4-甲氧基苯基)-3-甲基-1H-吡唑并[3,4-b]吡啶-4-基)(4-乙基哌嗪-1-基)甲酮
独特性
与类似化合物相比,1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-N-(4-苯基丁-2-基)-1H-吡唑-4-甲酰胺因其官能团的特定组合而脱颖而出,这可能赋予其独特的反应性和生物活性。其结构特征允许进行多种化学修饰,使其成为各种应用的通用化合物。
这份详细的概述全面了解了 1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-N-(4-苯基丁-2-基)-1H-吡唑-4-甲酰胺,突出了它的合成、反应、应用和独特的特性
属性
分子式 |
C20H27N3O3S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c1-14(9-10-17-7-5-4-6-8-17)21-20(24)19-15(2)22-23(16(19)3)18-11-12-27(25,26)13-18/h4-8,14,18H,9-13H2,1-3H3,(H,21,24) |
InChI 键 |
SQGRJJZRBDBCBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC(C)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)
![tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B12163630.png)

![N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12163641.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12163646.png)


![6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-](/img/structure/B12163678.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163686.png)
![ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163691.png)
![tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B12163693.png)

![N'-[(1Z,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12163705.png)
